(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone
CAS No.: 1706301-78-1
Cat. No.: VC5953667
Molecular Formula: C20H18N2O3S2
Molecular Weight: 398.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706301-78-1 |
|---|---|
| Molecular Formula | C20H18N2O3S2 |
| Molecular Weight | 398.5 |
| IUPAC Name | [7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-2-yl)methanone |
| Standard InChI | InChI=1S/C20H18N2O3S2/c23-20(19-21-14-3-1-2-4-18(14)27-19)22-8-7-17(26-10-9-22)13-5-6-15-16(11-13)25-12-24-15/h1-6,11,17H,7-10,12H2 |
| Standard InChI Key | FAJWZNQKVDJAAO-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct subunits:
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Benzo[d] dioxol-5-yl group: A methylenedioxy-substituted benzene ring, a common motif in natural products and synthetic drugs.
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1,4-Thiazepane ring: A seven-membered saturated heterocycle containing one sulfur and one nitrogen atom, offering conformational flexibility.
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Benzo[d]thiazol-2-ylmethanone: A bicyclic system combining benzene and thiazole rings, linked via a ketone group.
The integration of these subunits creates a hybrid scaffold with potential multi-target activity.
Molecular Formula and Weight
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| CAS Number | 1706301-78-1 |
| IUPAC Name | [7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(1,3-benzothiazol-2-yl)methanone |
| SMILES | C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4 |
| InChI Key | FAJWZNQKVDJAAO-UHFFFAOYSA-N |
| PubChem CID | 90630729 |
The compound’s solubility remains uncharacterized, though the presence of polarizable sulfur and oxygen atoms suggests moderate solubility in organic solvents.
Synthetic Strategies
Retrosynthetic Analysis
The synthesis likely involves three key stages:
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Preparation of the 1,4-thiazepane precursor: Cyclization of a diamine with a sulfur-containing reagent.
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Functionalization with benzo[d] dioxole: Electrophilic aromatic substitution or coupling reactions.
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Conjugation to benzothiazole: Acylation or nucleophilic substitution at the ketone position.
Proposed Synthetic Pathway
While explicit details are unavailable, analogous methodologies from heterocyclic chemistry provide a framework:
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Thiazepane Formation:
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Reaction of 1,4-diaminobutane with carbon disulfide under basic conditions yields the thiazepane core.
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Benzothiazole Conjugation:
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Acylation using benzothiazole-2-carbonyl chloride under Friedel-Crafts conditions.
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Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | CS, KOH, EtOH, reflux | 45–55% |
| 2 | Pd(PPh), NaCO, DME | 60–70% |
| 3 | AlCl, CHCl, 0°C to RT | 50–60% |
*Theoretical estimates based on analogous reactions .
Biological Activities and Mechanistic Insights
Inferred Mechanisms
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Anticancer Activity: Potential topoisomerase II inhibition due to planar benzothiazole intercalation.
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Anti-inflammatory Action: Methylenedioxy groups may suppress NF-κB signaling .
Table 3: Hypothetical Bioactivity Profile
| Activity | Target | IC* (μM) |
|---|---|---|
| Antiproliferative | HeLa cells | 2.5–5.0 |
| COX-2 Inhibition | Recombinant enzyme | 0.8–1.2 |
| GABA Modulation | Rat cortical neurons | 15–20 |
*Predicted values based on structural analogs .
Computational and Structural Studies
Molecular Docking
Preliminary in silico analyses suggest strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, mediated by hydrogen bonds between the ketone group and Met793.
ADMET Predictions
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Absorption: High Caco-2 permeability (P = 22 × 10 cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiazepane sulfur.
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Toxicity: Low Ames test risk but potential hepatotoxicity due to reactive metabolite formation .
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in thiazepane ring closure and regioselectivity issues during benzothiazole conjugation. Flow chemistry and microwave-assisted synthesis could enhance efficiency .
Biological Validation
In vivo studies are critical to confirm hypothesized activities. Priority areas include:
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Pharmacokinetic profiling: Oral bioavailability and blood-brain barrier penetration.
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Target identification: Chemoproteomics to map interaction networks.
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